molecular formula C10H15NO3S B1490320 (E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid CAS No. 2026604-25-9

(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid

Cat. No. B1490320
CAS RN: 2026604-25-9
M. Wt: 229.3 g/mol
InChI Key: XZOXXPDNWNRLQX-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid, also known as MTPA, is a naturally-occurring carboxylic acid that has been widely studied in the past few decades due to its potential applications in various scientific fields. MTPA has shown to be an effective inhibitor of several enzymes, as well as a promising therapeutic agent for a variety of diseases.

Scientific Research Applications

Molecular Structure and Interactions

The title compound, a close relative to the investigated molecules, is characterized by its planar molecular structure, with intramolecular hydrogen bonding playing a significant role in its stability. Such compounds often serve as key intermediates in the synthesis of complex molecules due to their reactive sites, which allow for specific modifications (K. Lo & S. Ng, 2009). The study of these molecules' crystallographic and spectroscopic properties helps in understanding the fundamental aspects of molecular interactions and design of functional materials.

Synthesis and Chemical Properties

Research has focused on the synthesis of N-maleanilinic acid derivatives, demonstrating the versatility of compounds with similar structures in producing novel materials. These derivatives show potential in various applications, including the development of new pharmacological agents and materials with specific optical or electronic properties. The ability to correlate between experimental and theoretical calculations allows for precise control over the properties of synthesized compounds, which is crucial for targeted applications (M. Zayed, M. El-desawy, & A. A. Eladly, 2019).

Neuroprotective Agents

One significant area of application for compounds structurally similar to (E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid is in the development of neuroprotective agents. These compounds have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, a target for therapeutic intervention in neurodegenerative diseases. By inhibiting this enzyme, it is possible to modulate neuroprotective pathways, offering potential treatments for conditions such as Alzheimer's disease and Huntington's disease (M. Drysdale, S. Hind, M. Jansen, & J. F. Reinhard, 2000).

Photoluminescent Materials

Another research direction explores the use of structurally related compounds in the synthesis of luminescent molecular crystals. These materials exhibit highly stable photoluminescence, making them candidates for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and other photonic devices. The ability to synthesize and manipulate the properties of these compounds opens up new possibilities for the development of advanced materials with customized optical properties (N. Zhestkij, E. V. Gunina, S. Fisenko, A. Rubtsov, D. A. Shipilovskikh, V. Milichko, & S. Shipilovskikh, 2021).

properties

IUPAC Name

(E)-4-[methyl(thian-4-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-11(8-4-6-15-7-5-8)9(12)2-3-10(13)14/h2-3,8H,4-7H2,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOXXPDNWNRLQX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSCC1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCSCC1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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